
1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ion substituted with acetyl and methyl groups, and a perchlorate anion
Métodos De Preparación
The synthesis of 1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 2-acetylphenyl bromide with 2,4,6-trimethylpyridine in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Reflux conditions
Reaction Time: Several hours to ensure complete reaction
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens).
Major products formed from these reactions include carboxylic acids, reduced pyridine derivatives, and substituted pyridinium salts.
Aplicaciones Científicas De Investigación
1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyridinium ion can interact with negatively charged sites on biological molecules, affecting their function and signaling pathways.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate include other pyridinium salts with different substituents. These compounds share structural similarities but differ in their chemical reactivity and biological activity. For example:
1-(2-Acetylphenyl)-4-methylpyridin-1-ium perchlorate: Similar structure but with fewer methyl groups, leading to different reactivity.
1-(2-Acetylphenyl)-2,6-dimethylpyridin-1-ium perchlorate: Different substitution pattern, affecting its chemical and biological properties.
Propiedades
Número CAS |
90018-18-1 |
|---|---|
Fórmula molecular |
C16H18ClNO5 |
Peso molecular |
339.77 g/mol |
Nombre IUPAC |
1-[2-(2,4,6-trimethylpyridin-1-ium-1-yl)phenyl]ethanone;perchlorate |
InChI |
InChI=1S/C16H18NO.ClHO4/c1-11-9-12(2)17(13(3)10-11)16-8-6-5-7-15(16)14(4)18;2-1(3,4)5/h5-10H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
NYAKBLVBQKMQEP-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC=C2C(=O)C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


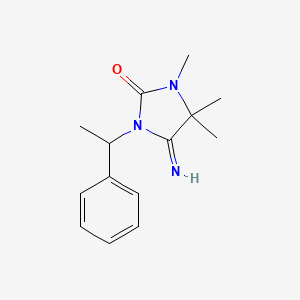
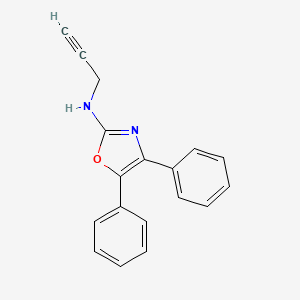
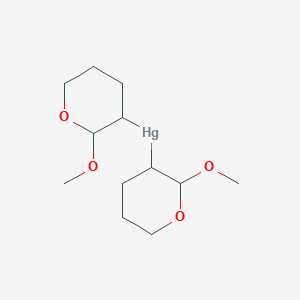
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
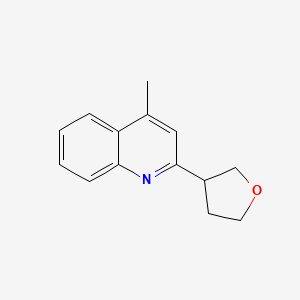
![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)
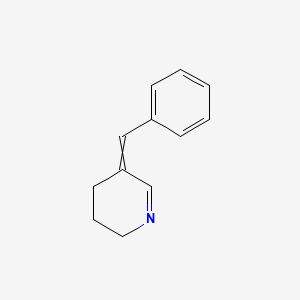
methanone](/img/structure/B14378853.png)
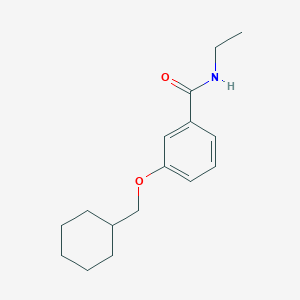

![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)
